2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one
Description
2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one (CAS: 606119-93-1; CHEMBL1599878) is a heterocyclic compound featuring a benzo[1,4]oxazin-3-one core substituted with a pyrrolidine-acetyl moiety at the 4-position and methyl groups at the 2- and 6-positions . This structure combines electron-rich aromatic systems with a polar, nitrogen-containing side chain, making it a candidate for pharmacological applications.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H20N2O3/c1-11-5-6-14-13(9-11)18(16(20)12(2)21-14)10-15(19)17-7-3-4-8-17/h5-6,9,12H,3-4,7-8,10H2,1-2H3 |
InChI Key |
IKRWMMCDTXSAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C)CC(=O)N3CCCC3 |
solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Core: The initial step involves the formation of the benzoxazine ring through a cyclization reaction. This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazine intermediate with a pyrrolidine derivative under basic conditions.
Oxidation and Functionalization: The final steps involve oxidation and functionalization reactions to introduce the oxo and ethyl groups. These steps typically require the use of oxidizing agents such as potassium permanganate or chromium trioxide and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzoxazine or pyrrolidine rings. Common reagents include halides, amines, and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, amines, organometallic compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
2,6-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-DIMETHYL-4-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[1,4]oxazin-3-one Derivatives with Heterocyclic Side Chains
Several analogues share the benzo[1,4]oxazin-3-one core but differ in side-chain substituents:
- AC-260584 (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one): This compound replaces the pyrrolidine group with a 4-butylpiperidine moiety and introduces a fluorine atom at the 7-position.
- Compound 22n (4-(3-Oxo-3-(4-(2-phenylacetyl)piperazin-1-yl)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one) : Features a phenylacetyl-piperazine side chain, which increases molecular weight and lipophilicity. Its synthesis involves coupling with phenylacetyl chloride, yielding 60% after purification by TLC .
Key Differences :
| Property | Target Compound | AC-260584 | Compound 22n |
|---|---|---|---|
| Side Chain | Pyrrolidine-acetyl | 4-Butylpiperidine | Phenylacetyl-piperazine |
| Halogen Substitution | None | 7-Fluoro | None |
| Synthetic Yield | Not reported | Not reported | 60% |
Thione vs. Oxo Derivatives
Replacing the 3-oxo group with a 3-thione (e.g., 4-methyl-4H-benzo[1,4]oxazin-3-thione ) alters reactivity. Thione derivatives react with dimethyl acetylenedicarboxylate to form sulfur-containing heterocycles (69–81% yields) but fail to react with benzyne intermediates, unlike oxo analogues . This highlights the oxo group’s superior compatibility with electrophilic aromatic substitution reactions.
Fluorinated Analogues
Fluorine introduction at the 2-position (e.g., Compound 54 ) creates a strong dipole, as evidenced by a distinctive $^{19}\text{F}$-NMR signal ($δ = 6.04$ ppm, $J = 51.8$ Hz). Difluorination (Compound 55 ) further increases electronic effects, with $^{13}\text{C}$-NMR showing a CF$_2$ resonance at $δ = 112.69$ ppm ($J = 261.9$ Hz). However, yields drop to 30% for difluorinated derivatives, indicating synthetic challenges .
Sulfur-Containing Analogues
Replacing the oxygen atom in the oxazinone ring with sulfur (e.g., Compound 58, a benzo[1,4]thiazin-3-one derivative) reduces polarity. The thiazinone’s $^{1}\text{H}$-NMR shows downfield shifts for aromatic protons ($δ = 7.30–7.46$ ppm) compared to oxazinones, reflecting sulfur’s electron-donating effects .
Biological Activity
2,6-Dimethyl-4-(2-oxo-2-pyrrolidin-1-yl-ethyl)-4H-benzo[1,4]oxazin-3-one is a synthetic compound belonging to the benzoxazine family, characterized by its unique structural features that confer various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N2O3, with a molecular weight of 288.34 g/mol. The compound features a benzoxazine core with a pyrrolidine-derived substituent that plays a crucial role in its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 0.096 | |
| Compound B | A549 | 2.09 | |
| Compound C | HepG2 | 2.08 |
Antioxidant Properties
Benzoxazine derivatives have also been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Case Study: Antioxidant Activity Assessment
In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) demonstrated that related benzoxazine compounds exhibited high antioxidant activity, suggesting a protective role against oxidative damage.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in disease processes. For example, it may inhibit enzymes related to cancer progression or metabolic disorders.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase | Competitive | 0.5 | |
| EGFR | Non-competitive | 10 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggers apoptotic pathways leading to cancer cell death.
- Antioxidant Defense : Enhances cellular antioxidant defenses against oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
